2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine
Description
Structural Identification and Nomenclature
This compound exhibits a complex molecular architecture based on the pyridine core structure with multiple halogen substitutions. The compound possesses the molecular formula C₁₁H₆ClF₂N and a molecular weight of 225.62 grams per mole. The systematic nomenclature reflects the precise positioning of substituents on the pyridine ring, where chlorine occupies position 2, fluorine is located at position 5, and a 4-fluorophenyl group is attached at position 4 of the pyridine nucleus.
The structural identity is further confirmed through its Chemical Abstracts Service registry number 2225879-29-6, which serves as a unique identifier in chemical databases. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as ClC1=NC=C(C(C2=CC=C(C=C2)F)=C1)F, which provides a standardized textual description of its molecular connectivity. This notation clearly delineates the connectivity between the pyridine core and the fluorinated phenyl substituent, highlighting the compound's multiaromatic character.
The three-dimensional structure of this compound demonstrates the planarity typical of aromatic systems, with the phenyl ring capable of adopting various conformations relative to the pyridine plane. The electron-withdrawing nature of the halogen substituents significantly influences the electronic distribution throughout the molecule, creating regions of varying electron density that affect both chemical reactivity and potential biological interactions.
Historical Development in Heterocyclic Chemistry
The development of this compound must be understood within the broader historical context of heterocyclic chemistry and pyridine research. Pyridine itself was first documented by the Scottish scientist Thomas Anderson in 1849, who isolated this fundamental heterocyclic compound through the high-temperature heating of animal bones. Anderson's discovery marked a pivotal moment in organic chemistry, as he described a colorless liquid with an unpleasant odor that demonstrated high solubility in water and readily dissolved in concentrated acids and salts upon heating.
The naming of pyridine reflects its discovery origins, as Anderson chose the designation based on the Greek word πῦρ meaning fire, acknowledging the compound's flammable nature. The suffix "idine" was incorporated following chemical nomenclature conventions of the time, similar to toluidine, to indicate a cyclic compound containing a nitrogen atom. This nomenclatural approach established a foundation that continues to influence the naming of pyridine derivatives today.
The structural elucidation of pyridine occurred decades after its initial discovery, with Wilhelm Körner in 1869 and James Dewar in 1871 proposing that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom. This proposal drew analogies between quinoline and naphthalene, establishing the conceptual framework for understanding aromatic heterocycles. The confirmation of this structural hypothesis came through reduction experiments where pyridine was converted to piperidine using sodium in ethanol.
A major breakthrough in pyridine synthesis occurred in 1881 when Arthur Rudolf Hantzsch developed the first significant synthetic approach to pyridine derivatives. The Hantzsch pyridine synthesis utilized a 2:1:1 mixture of β-keto acids, aldehydes, and ammonia or its salts as nitrogen donors, initially producing dihydropyridine intermediates that were subsequently oxidized to yield pyridine derivatives. This methodology established the foundation for systematic pyridine synthesis and enabled the preparation of numerous substituted pyridines.
The evolution toward fluorinated pyridine derivatives represents a more recent development in heterocyclic chemistry, emerging from the recognition that fluorine incorporation dramatically alters molecular properties. The stereoselective incorporation of fluorine atoms into nitrogen heterocycles has been shown to produce significant changes in molecular stability, conformational behavior, hydrogen bonding ability, and basicity. These modifications have proven particularly valuable in medicinal chemistry applications, where fluorinated heterocycles often demonstrate enhanced pharmacological properties compared to their non-fluorinated counterparts.
Position Within Fluorinated Pyridine Derivatives
This compound occupies a distinctive position within the broader family of fluorinated pyridine derivatives, representing an advanced example of multi-halogenated aromatic heterocycles. The fluorinated pyridine class encompasses a diverse range of compounds, including simple mono-fluorinated species such as 2-fluoropyridine and 4-fluoropyridine, as well as more complex derivatives bearing multiple substituents.
2-Fluoropyridine, with the molecular formula C₅H₄FN and molecular weight 97.09, serves as a fundamental building block in agrochemical synthesis and functions as an effective precursor for preparing various heterocyclic compounds. This simpler fluorinated derivative demonstrates the utility of fluorine incorporation in pyridine systems, particularly for probing reaction reactivity and selectivity. Similarly, 4-fluoropyridine represents another important member of this family, providing complementary reactivity patterns due to the different electronic effects of fluorine substitution at the 4-position versus the 2-position.
The presence of multiple halogen atoms in this compound creates a unique electronic environment that distinguishes it from simpler fluorinated pyridines. The combination of chlorine at position 2 and fluorine at position 5 generates a distinctive pattern of electron withdrawal that significantly influences the compound's reactivity profile. Additionally, the 4-fluorophenyl substituent introduces an extended aromatic system that provides additional sites for potential chemical modification and influences the overall molecular conformation.
Research has demonstrated that fluorinated nitrogen heterocycles exhibit remarkable effects on molecular stability and reactivity patterns. The incorporation of highly polarized carbon-fluorine bonds into heterocyclic frameworks creates dramatic influences on physical and chemical properties, making these compounds particularly valuable for applications in medicinal chemistry and organocatalysis. These effects extend beyond simple electronic modifications to include changes in conformational preferences, hydrogen bonding capabilities, and overall molecular geometry.
The synthetic utility of this compound is enhanced by its compatibility with modern cross-coupling methodologies, particularly the Suzuki-Miyaura reaction system. This compatibility enables the compound to serve as a versatile building block for the construction of more complex molecular architectures, where the strategic placement of halogen substituents provides multiple sites for further synthetic elaboration. The compound's participation in such reactions demonstrates the broader utility of carefully designed fluorinated pyridine derivatives in contemporary synthetic chemistry.
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(4-fluorophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClF2N/c12-11-5-9(10(14)6-15-11)7-1-3-8(13)4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWBWLCDDHHHKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=C2F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Fluorination via Improved Blaz-Schiemann Reaction
A notable method for preparing fluoropyridine derivatives involves bromination followed by fluorination using an improved Blaz-Schiemann reaction. This method is applicable to aminopyridine precursors and proceeds through diazonium salt intermediates.
- Starting from 2-hydroxyl-5-nitro-6-picoline, bromination is performed using tribromo oxygen phosphorus in acetonitrile at 110–130 °C for 3 hours.
- The crude 2-bromo-6-methyl-5-nitro pyridine is then hydrogenated using Raney nickel under hydrogen pressure (40 psi) in methanol to yield 2-bromo-5-amino-6-picoline.
- Subsequent fluorination is achieved by treating the bromo compound with anhydrous hydrogen fluoride and sodium nitrite at low temperatures (-78 °C to 70 °C), followed by neutralization and extraction to obtain 5-bromo-2-fluoro-6-picoline with yields around 85–86%.
This sequence can be adapted for related compounds and provides a route to selectively fluorinated pyridines.
Vapor-Phase Chlorination and Fluorination Catalyzed by Transition Metal Fluorides
Another approach involves a one-step simultaneous vapor-phase chlorination and fluorination of methylpyridines at high temperatures (above 300 °C) using catalysts such as iron fluoride.
- This method allows direct formation of 2-chloro-5-(trifluoromethyl)pyridine intermediates.
- The reaction is carried out in a reactor with two phases: a catalyst fluidized-bed phase for fluorination and an empty phase for further chlorination.
- By controlling the molar ratio of chlorine gas and reaction temperature, the degree of chlorination can be modulated.
- Although multi-chlorinated by-products form, they can be converted back to starting materials by catalytic hydrogenolysis, improving overall efficiency.
This vapor-phase method is industrially relevant for producing halogenated pyridines with trifluoromethyl substituents but can inspire analogous approaches for fluorophenyl-substituted pyridines.
Cross-Coupling Reactions for Aryl Substitution
Research Findings and Optimization Notes
- The improved Blaz-Schiemann method offers high yields and regioselectivity for fluorination of bromopyridine intermediates.
- Vapor-phase chlorination/fluorination is efficient for trifluoromethyl-substituted pyridines but requires careful control of conditions to minimize by-products.
- Cross-coupling reactions enable flexible introduction of various aryl groups, including 4-fluorophenyl, with palladium catalysts providing robust and scalable protocols.
- Reaction temperatures, catalyst choice, and reagent stoichiometry critically influence yields and purity.
- Recrystallization from ethyl acetate/petroleum ether mixtures is commonly used for purification of intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the chlorine or fluorine atoms.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modification that can enhance biological activity. For instance, derivatives of pyridine compounds are known to exhibit significant activity against various diseases, including cancer and inflammatory conditions.
A notable study highlighted the synthesis of pyridinylimidazole-type inhibitors targeting p38α mitogen-activated protein kinase, where this compound was utilized as a precursor. The optimized synthesis route improved yields significantly, demonstrating its potential in drug development processes .
Case Study: Anti-inflammatory Agents
Research has shown that compounds related to this compound can act as potent anti-inflammatory agents. The introduction of fluorine atoms into the structure often enhances the lipophilicity and biological activity of the compounds, making them suitable candidates for further development in treating inflammatory diseases.
Agrochemical Applications
Pesticide Development
The compound's structural characteristics make it valuable in developing agrochemicals, particularly pesticides. Fluorinated pyridines have been reported to improve the efficacy of crop protection agents by enhancing their stability and bioactivity against pests.
For example, trifluoromethylpyridine derivatives have been successfully integrated into several agrochemical products that protect crops from pests. This trend indicates a growing interest in fluorinated compounds for agricultural applications, including herbicides and insecticides .
Case Study: Fluazifop-butyl
Fluazifop-butyl, a widely used herbicide, is an example of a compound that incorporates fluorinated pyridine moieties to achieve desired biological effects. The efficacy of such compounds can often be traced back to their unique physicochemical properties imparted by the fluorine atoms .
Material Science
Functional Materials
this compound has potential applications in the development of functional materials due to its unique electronic properties. Fluorinated compounds are known for their stability and resistance to chemical degradation, making them suitable for high-performance materials.
Case Study: Coatings and Polymers
Research indicates that incorporating fluorinated pyridines into polymer matrices can enhance properties such as chemical resistance, thermal stability, and mechanical strength. These materials find applications in coatings for industrial equipment and consumer products, offering improved durability under harsh conditions.
Summary Table of Applications
Mechanism of Action
The mechanism by which 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Structural Insights :
- The 4-fluorophenyl group is a common motif in kinase inhibitors and antimicrobial agents, contributing to π-π stacking interactions with biological targets .
- Halogenation (Cl, F) at positions 2 and 5 enhances metabolic stability and binding affinity compared to non-halogenated analogs like C1 .
- Hybrid systems (e.g., RO4917523) exhibit improved selectivity due to extended conjugation or steric effects .
Physicochemical Properties
Data from analogous compounds highlight trends in melting points, solubility, and spectroscopic profiles:
Key Observations :
Activity Trends :
- Pyridine derivatives with electron-withdrawing groups (e.g., -Cl, -F) show enhanced antimicrobial potency compared to alkyl-substituted analogs .
- Imidazole-pyridine hybrids (e.g., C21/C25) demonstrate superior proliferative effects in hematopoietic progenitor cell (HPC) cultures, likely due to optimized steric and electronic profiles .
Efficiency Comparison :
- Derivatives with simpler substitution patterns (e.g., Q2) achieve higher yields (77%) than complex hybrids like RO4917523, which require additional purification steps .
Biological Activity
2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- A pyridine ring substituted with:
- A chlorine atom at the 2-position
- A fluorine atom at the 5-position
- A para-fluorophenyl group at the 4-position
This unique structure suggests potential interactions with biological targets, particularly in the realm of pharmaceuticals.
Biological Activity
The biological activity of this compound is inferred from studies of structurally similar compounds. The presence of fluorine atoms is known to enhance metabolic stability and bioavailability, making such compounds attractive for drug development .
Potential Therapeutic Applications
- Pharmaceuticals : Compounds with similar structures have been evaluated for their efficacy as:
- 5-HT receptor agonists : Research into disubstituted pyrimidines indicates that fluorinated compounds can exhibit selective agonistic activity towards serotonin receptors, which are critical in mood regulation and other physiological processes .
- Anticancer agents : Many fluorinated pyridine derivatives have shown promising results against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
Interaction Studies
Interaction studies involving this compound focus on its binding affinity with various biological targets. The presence of both chlorine and fluorine atoms may influence these interactions, potentially enhancing selectivity and potency against specific receptors or enzymes.
Synthesis Methods
Several synthetic routes have been explored for producing this compound. Common methods include:
- Halogenation reactions : Utilizing chlorination and fluorination techniques to introduce halogen substituents at specific positions on the pyridine ring.
- Coupling reactions : Employing coupling strategies to attach the para-fluorophenyl group to the pyridine core.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Chloro-5-fluoro-pyridine | Chlorine and fluorine on pyridine | Simpler structure, less steric hindrance |
| 2-Fluoro-5-chloro-4-(4-fluorophenyl)pyridine | Fluorine instead of chlorine | Different halogen may alter biological activity |
| 3-Chloro-6-fluoro-pyridin-2(1H)-one | Different position of halogens | Potentially different reactivity profile |
| 2-Bromo-5-fluoro-pyridin | Bromine instead of chlorine | Higher reactivity due to bromine |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyridine to improve yield and purity?
- Methodology :
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity. Example conditions: 433 K for 10 min in DMF with urea as a nucleophile, yielding 81% pure product after recrystallization .
- Purification : Use column chromatography with ethyl acetate/hexane gradients or recrystallization from methanol or DCM/EtOH mixtures .
- Reagent selection : Halogenated precursors (e.g., bromo- or chloro-substituted intermediates) enable controlled substitution reactions. Avoid moisture-sensitive conditions to prevent hydrolysis .
Q. What techniques are recommended for determining the crystal structure of this compound?
- Methodology :
- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to resolve hydrogen bonding networks and dihedral angles between aromatic rings .
- Hydrogen bonding analysis : Identify interactions (e.g., N–H⋯N or N–H⋯O) using distance (1.99–2.17 Å) and angle criteria from SC-XRD data .
- Crystallization : Slow evaporation of methanol or ethyl acetate solutions produces diffraction-quality crystals .
Q. How do halogen substituents (Cl, F) influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- Electronic effects : Fluorine’s electronegativity deactivates the pyridine ring, directing substitutions to the 2- or 4-positions. Chlorine at the 2-position enhances leaving-group ability in SNAr reactions .
- Comparative studies : Use analogs (e.g., 2-(4-Chlorophenyl)-5-methylpyridine) to assess halogen effects on reaction rates and regioselectivity .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- Methodology :
- Molecular docking : Screen against kinase domains (e.g., p38αMAPK) using PyMOL or AutoDock. The 4-fluorophenyl/pyridine system shows affinity for hydrophobic pockets in kinase ATP-binding sites .
- MD simulations : Validate binding stability by simulating interactions over 100 ns trajectories with GROMACS. Monitor RMSD and hydrogen bond persistence .
- Data interpretation : Compare docking scores with experimental IC50 values from kinase inhibition assays .
Q. What strategies resolve contradictions in biological activity data across substituted analogs?
- Methodology :
- Structural-activity relationship (SAR) analysis :
| Substituent Position | Biological Impact | Example Analog |
|---|---|---|
| 2-Cl, 5-F | Enhanced kinase inhibition | Title compound |
| 2-F, 4-CF3 | Reduced solubility | 5-(Trifluoromethyl)pyridine derivatives |
| 4-F, 3-pyridyl | PPAR activation | 2-(4-Fluorophenyl)-5-methylpyridine |
- In vitro assays : Use isoform-specific assays (e.g., p38α vs. p38β MAPK) to clarify selectivity .
Q. How can researchers validate hypothesized metabolic pathways for this compound?
- Methodology :
- LC-MS/MS analysis : Identify metabolites using high-resolution mass spectrometry. Track oxidative products (e.g., hydroxylation at the 4-fluorophenyl ring) .
- Isotope labeling : Synthesize deuterated analogs to trace metabolic intermediates in hepatocyte incubations .
Q. What crystallographic challenges arise from fluorine’s low electron density, and how are they addressed?
- Methodology :
- High-resolution data : Collect data at synchrotron facilities (λ < 1 Å) to improve electron density maps for fluorine atoms .
- Refinement constraints : Apply restraints to F–C bond lengths (1.34–1.38 Å) and anisotropic displacement parameters in SHELXL .
Data Contradiction Analysis
Q. Why do similar analogs show divergent biological activities despite minor structural differences?
- Analysis :
- Steric effects : Bulky substituents (e.g., 2,4,6-trichlorophenyl) disrupt binding to flat kinase domains, reducing activity .
- Electronic effects : Fluorine’s inductive effect alters electron density at key pharmacophore positions, affecting hydrogen bond formation .
Q. How to reconcile conflicting reports on the compound’s stability under acidic conditions?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
